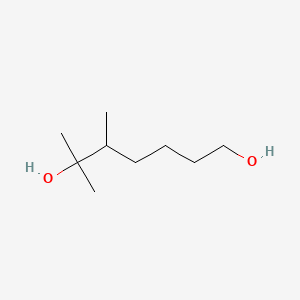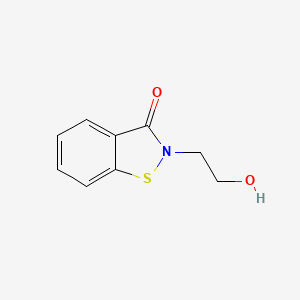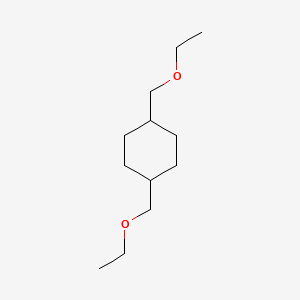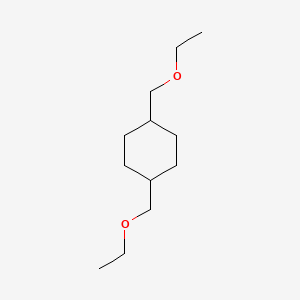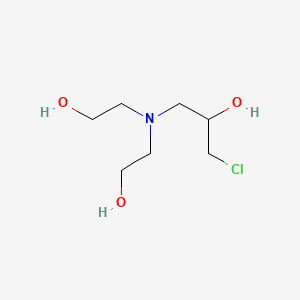
2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro- is a chemical compound with the molecular formula C7H17NO3Cl. It is known for its bifunctional nature, containing both hydroxyl and amino groups, which makes it versatile in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro- typically involves the reaction of 2-chloropropanol with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-Chloropropanol} + \text{Diethanolamine} \rightarrow \text{2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro-} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
科学的研究の応用
2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
作用機序
The mechanism of action of 2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro- involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and proteins, potentially altering their activity. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities.
類似化合物との比較
Similar Compounds
- 1-(bis(2-hydroxyethyl)amino)-2-propanol
- 1,3-bis[(2-hydroxyethyl)amino]-2-propanol
- N,N-bis(2-hydroxyethyl)isopropanolamine
Uniqueness
2-Propanol, 1-(bis(2-hydroxyethyl)amino)-3-chloro- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential applications compared to its analogs. The combination of hydroxyl, amino, and chloro groups makes it a versatile compound for various chemical and biological studies.
特性
CAS番号 |
40893-68-3 |
|---|---|
分子式 |
C7H16ClNO3 |
分子量 |
197.66 g/mol |
IUPAC名 |
1-[bis(2-hydroxyethyl)amino]-3-chloropropan-2-ol |
InChI |
InChI=1S/C7H16ClNO3/c8-5-7(12)6-9(1-3-10)2-4-11/h7,10-12H,1-6H2 |
InChIキー |
BNBXZUULZUINFR-UHFFFAOYSA-N |
正規SMILES |
C(CO)N(CCO)CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


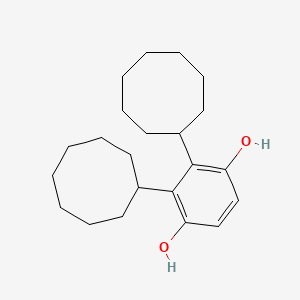


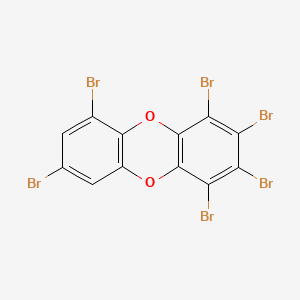
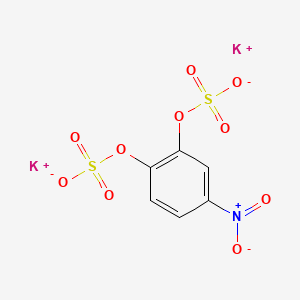
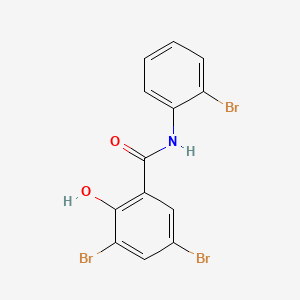
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
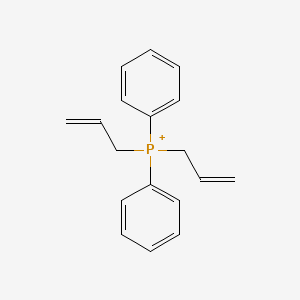
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
